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Bromodomains are "reader” modules that recognize acetylated lysine residues on histones and other proteins,
facilitating the recruitment of transcriptional machinery [1]. The 61 human bromodomains are classified into
eight subfamilies [1] [2]. The non-BET bromodomains (subfamilies I and III-VIII) are involved in diverse

biological processes and represent emerging targets for cancer, inflammation, and other diseases [3].

Key Non-BET Bromodomain Targets and Their Chemical Probes

Reported
Bromodomain/ Sub- Representative Potency (Kp Primary Biological Roles &
Protein family Chemical Probe(s) Therapeutic Relevance
or ICg)
CBP | p300 1] SGC-CBP30 [4] [2] CBPKp=21 Transcriptional co-activators;
nM; p300 roles in signaling, cell cycle;
Kp=32 nM [4] targeted in cancer &
inflammation [4] [3]
GNE-781 [2] 650-fold
selectivity over
BRD4 [2]
BRD9 v I-BRD9 [5] [2] Potent & Subunit of mMSWI/SNF chromatin
selective remodeling complex; implicated
inhibitor [5] in cancer & UF pathogenesis [5]
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) ) Reported ) ) )
Bromodomain/ Sub- Representative Potency (Kp Primary Biological Roles &
Protein family Chemical Probe(s) Therapeutic Relevance

or ICgq)
BI-9564 [2] Potent &
selective
inhibitor [2]
BRD7 v Not extensively N/A Component of chromatin
covered in results remodeling complexes [2]
ATAD2 \Y GSK8814 [2] Potent & Co-regulator of MYC &
selective estrogen/androgen receptors;
antagonist [2] overexpressed in cancers; poor
prognosis marker [1]
BRPF1/2/3 v OF-1, NI-57 (pan- Potent & Scaffolds for MOZ/MORF HAT
BRPF) [2] selective complexes; roles in
probes [2] development & hematological
malignancies [1]
PFI-4, GSK6853 Potent &
(BRPF1B-selective) selective
[2] probes [2]
CECR2 NVS-CECR2-1 [3] IC50=47 nM; Chromatin remodeling; predicted
[2] Kp=80 nM [3] highly druggable; probe
available despite poor solubility
[3112]
PCAF/GCN5 L-Moses [2] PCAF Kp=126 HATs; linked to HIV replication,
nM; GCN5 cancer, neuro-inflammation [3]
Kp=600 nM [2]
GSK4027 [2] Kp=1.4 nM (for
both) [2]
BAZ2A/B Vi GSK2801, BAZ2- High affinity Components of chromatin
ICR [2] probes [2] remodeling complexes [2]
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Reported
Bromodomain/ Sub- Representative Potency (Kp Primary Biological Roles &
Protein family Chemical Probe(s) Therapeutic Relevance
or ICgq)
TRIM24 VI Compound 34 [2] Dual Transcriptional regulator;
BRPF1B/2 & potential oncogene [2]
TRIM24

antagonist [2]

Experimental Protocols for Profiling Inhibitors

Rigorous assessment of compound selectivity and cellular engagement is critical for validating chemical

probes and inhibitors [3] [2].

1. Primary In Vitro Binding Assays

¢ BROMOscan: A high-throughput binding assay platform used to comprehensively evaluate inhibitor
selectivity across a wide panel of bromodomains [2]. Researchers can obtain quantitative Kp or ICgq

values for numerous targets simultaneously.

¢ Isothermal Titration Calorimetry (ITC): Measures binding affinity and thermodynamics by detecting

heat changes upon ligand binding. Used to confirm high-affinity interactions, e.g., NVS-CECR2-1
binding to CECR2 (Kp=80 nM) [3].

o Differential Scanning Fluorimetry (DSF): A rapid screening method detecting thermal stabilization

of proteins upon ligand binding. Useful for initial selectivity profiling [3].

2. Cellular Target Engagement

¢ Fluorescence Recovery After Photobleaching (FRAP): Assesses compound cell permeability and
intracellular target binding. Example: NVS-CECR2-1 engaged full-length CECR2 at 0.1 pM in cellular

models [3].
¢ Cellular Phenotypic Assays: After confirming target engagement, functional assays evaluate

downstream effects:

o Cell Proliferation: Trypan blue exclusion assays or measurement of proliferation markers like

PCNA[5].

o Apoptosis & Cell Cycle Analysis: Flow cytometry with Annexin V/PI staining and DNA content

analysis [5].
o Gene Expression: RNA-seq or qPCR to assess transcriptomic changes, such as
downregulation of oncogenes like MYC [4] [5].
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Therapeutic Applications and Case Studies

Uterine Fibroids (UFs)

e BRD9 protein levels were significantly upregulated in 81% of human UF samples compared to
matched myometrium [5].

e Treatment with the BRD9 inhibitor I-BRD9 (1-25 pM) suppressed UF cell proliferation, induced G1 cell
cycle arrest, increased apoptosis/necrosis, and reduced extracellular matrix protein deposition [5].

e Transcriptomic profiling demonstrated that BRD9 inhibition reprograms the UF cell epigenome and
epitranscriptome, impacting cell cycle and ECM pathways [5].

Cancer

e CBPIp300 Inhibition: SGC-CBP30 shows synergistic effects with DDR1 inhibitors in idiopathic
pulmonary fibrosis models and inhibits p300-mediated p53 activity [4]. CCS1477 is an oral CBP/p300
inhibitor in Phase 1/2 trials for advanced prostate cancer and hematological malignancies [4].

e BRD9 in Hematologic Malignancies: Inhibitors like I-BRD9 and BI-9564 show anti-proliferative
effects in hematologic tumor models [2].

Bromodomain Structural Classification

The following diagram illustrates the structural classification of human bromodomains into eight

subfamilies, highlighting the placement of key non-BET targets [1] [2]:
Structural Classification of Human Bromodomains

Human Bromodomains
(61 in 46 proteins)

Subfamily | Subfamily Il Subfamily 1V Subfamily VI Subfamilies V, VII, VIII

PCAF/GCN5 CECR2 CBP/p300 BRD9/BRD7 ATAD2 BRPF1/2/3 BAZ2A/B TRIM24
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Click to download full resolution via product page

Structural classification of human bromodomains with key non-BET subfamilies and targets.

Future Perspectives and Challenges
The field of non-BET bromodomain inhibitors has progressed significantly, with chemical probes now
available for many targets [2]. However, several challenges and future directions remain:

¢ Clinical Translation: Despite promising preclinical results, clinical progress has faced challenges
including narrow therapeutic windows and mixed efficacy [6].

e Target Validation: Many non-BET bromodomains require further biological characterization to
establish their therapeutic relevance [3].

e Combination Therapies: Given limited monotherapeutic activity, rational combinations with other
anticancer agents represent a promising path forward [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b537871#non-bet-

bromodomain-inhibitor-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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